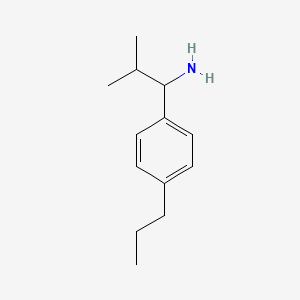![molecular formula C16H22ClNO3 B2680288 Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)acetate CAS No. 2418647-94-4](/img/structure/B2680288.png)
Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)acetate is a complex organic compound with a unique structure that includes an aziridine ring, a chloro-substituted aromatic ring, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)acetate typically involves multiple steps. One common route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Substitution on the Aromatic Ring: The chloro-substituted aromatic ring can be prepared by chlorination of a suitable aromatic precursor.
Coupling Reactions: The aziridine and the chloro-substituted aromatic ring are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer or antiviral agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)acetate involves its interaction with specific molecular targets. The aziridine ring is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity can lead to the inhibition of enzymatic activity or the disruption of DNA replication, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)propanoate: Similar structure but with a propanoate ester group.
Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butanoate: Similar structure but with a butanoate ester group.
Uniqueness
Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aziridine ring, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications.
Propriétés
IUPAC Name |
methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11(2)8-18-9-13(18)10-21-14-5-4-12(15(17)7-14)6-16(19)20-3/h4-5,7,11,13H,6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADXVHQUAFWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC(=C(C=C2)CC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2680206.png)
![(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide](/img/structure/B2680207.png)
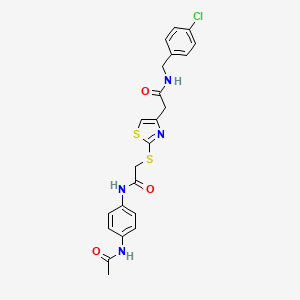
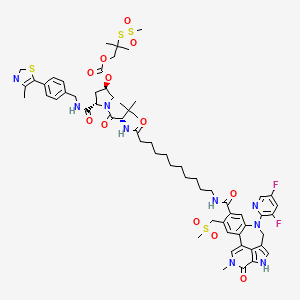
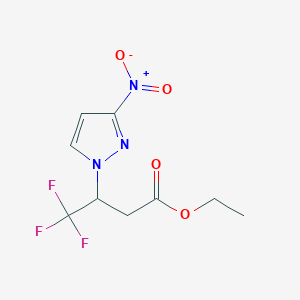
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)
![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)
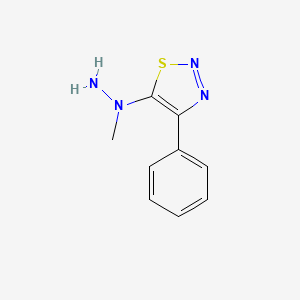
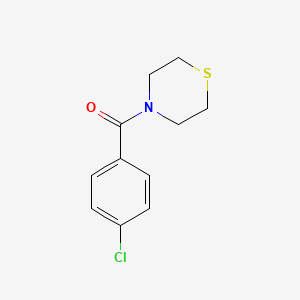
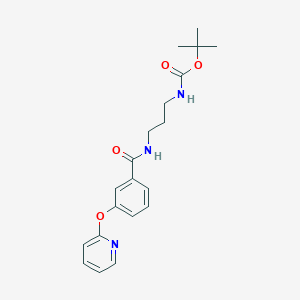
![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)
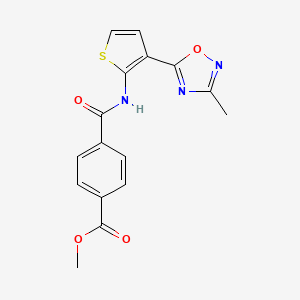
![2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2680226.png)
